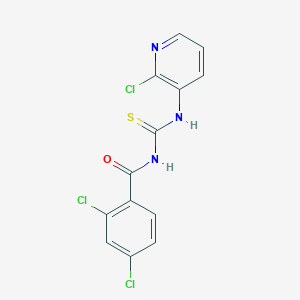

2,4-二氯-N-((2-氯吡啶-3-基)氨基甲硫酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide is a novel thiourea derivative . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of the transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .

Synthesis Analysis

The synthesis of this compound is achieved in two steps. The first step involves refluxing KSCN with 3,4-dichloro benzoyl chloride in CH3CN solvent . The second step involves the reaction of the resulting filtrate from the first step with 2-amino-5-chloropyridine .Molecular Structure Analysis

The molecular structure of this compound has been characterized by elemental analysis, FTIR, and 1H-NMR techniques . It has also been characterized by single-crystal X-ray diffraction method .Chemical Reactions Analysis

The copper (II), Cobalt (II), Nickel (II) and Zinc (II) chloride and acetate salts were coordinated with the ligand in the 1:1 and 1:2 mole ratios (M:L) in the solvent mixture of DMF/H2O or CHCl3/methanol to form the complexes .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized by mass spectrometry, elemental analysis, magnetic moments, conductivity measurements, solubility test, UV-visible . The observed UV-visible, elemental analysis, molar conductivity, magnetic moment measurements and solubility test revealed that the metal ion in all prepared complexes adopted four coordinated square planar structures .科学研究应用

合成和表征N-(吡啶-2-基氨基甲酰硫代)苯甲酰胺的衍生物是通过硫氰化钾、苯甲酰氯和2-氨基吡啶衍生物的反应合成的。该过程涉及使用氯化铜(ii)氧化,导致环化和形成新的衍生物,由于它们与铜(II)离子络合,因此在材料科学和药物研究中具有潜在应用。该合成路线突出了该化合物在开发具有所需生物或化学性质的新化学实体中的相关性 (Adhami 等人,2014)。

细胞毒活性研究探索了相关化合物对人类癌细胞系的细胞毒活性,包括乳腺癌和前列腺腺癌。一些衍生物表现出显着的细胞毒性,为进一步研究抗癌剂奠定了基础。这突出了 2,4-二氯-N-((2-氯吡啶-3-基)氨基甲酰硫代)苯甲酰胺衍生物在肿瘤学研究和开发新的治疗剂中的潜力 (Adhami 等人,2014)。

抗病原活性已研究了包括与 2,4-二氯-N-((2-氯吡啶-3-基)氨基甲酰硫代)苯甲酰胺结构相似的化合物在内的硫脲衍生物的抗病原活性。这些研究旨在开发具有抗生物膜特性的新型抗菌剂,这对于解决与生物膜相关的抗生素耐药性和感染至关重要。该应用在医学研究和公共卫生中尤为重要 (Limban、Marutescu 和 Chifiriuc,2011)。

抗菌活性一些衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出抗菌活性,突出了该化合物在开发新的抗菌剂方面的潜力。这种广谱活性对于药物研究和开发至关重要,尤其是在抗生素耐药性日益加剧的时代 (Adam 等人,2016)。

未来方向

属性

IUPAC Name |

2,4-dichloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3N3OS/c14-7-3-4-8(9(15)6-7)12(20)19-13(21)18-10-2-1-5-17-11(10)16/h1-6H,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMPNQBLOMBOIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2769183.png)

![3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2769187.png)

![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)

![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2769199.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)

![N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide](/img/structure/B2769202.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)